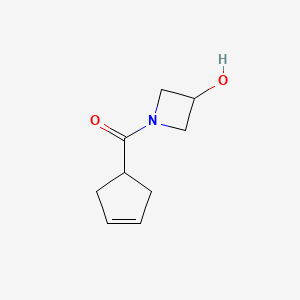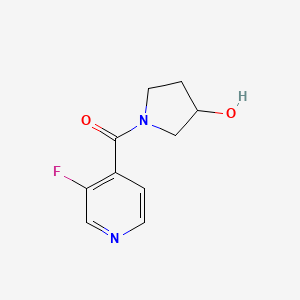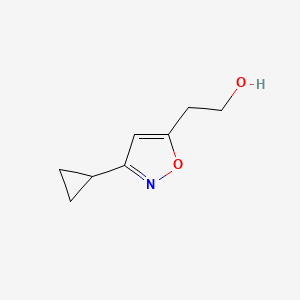![molecular formula C9H16N4 B1466402 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-19-4](/img/structure/B1466402.png)
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
The compound “3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . They have shown sub-micromolar potency, high metabolic stability, and selectivity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves a variety of synthetic routes . Two typical methods include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the synthesis from 2, 3-dichloropyrazine, N2H4•H2O (80%) and 2, 2, 2-trifluoroacetic anhydride through four steps including substitution, acylation, cyclization, and chlorination reactions .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been analyzed using various techniques. For instance, the structure of the compound was confirmed by 1H NMR spectra and mass spectra (MS) recorded on electrospray ionization (ESI) mode . The geometry optimization of the molecular structure was carried out for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines are diverse. For instance, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system has been discovered . Conditions favoring the tele-substitution pathway were identified, including the use of increased equivalents of the nucleophile or decreased equivalents of base, or the use of softer nucleophiles, less polar solvents, and larger halogens on the electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied. For instance, the structural and spectroscopic properties of a new triazolopyridine derivative are described, with its FTIR spectrum recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Scientific Research Applications
Antibacterial and Antifungal Applications
- Triazole Derivatives as Antimicrobial Agents: Triazole compounds, including 1,2,4-triazole derivatives, have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, showcasing potential as novel anti-bacterial agents, particularly against Staphylococcus aureus strains (Li & Zhang, 2021).
Drug Development and Synthesis
- Triazole Derivatives in Drug Development: Triazole derivatives have been recognized for their versatility in drug development, serving as core scaffolds for the synthesis of new drugs with diverse biological activities. Their structural variability supports the development of novel therapeutic agents with anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).
Energetic Materials
- High-Nitrogen Azine Energetic Compounds: Pyrazine derivatives, including those with high-nitrogen content, have been explored for their applications in energetic materials. These compounds exhibit favorable properties such as improved burning rates and reduced sensitivity, making them potential candidates for use in propellants and explosives (Yongjin & Shuhong, 2019).
Catalysis and Organic Synthesis
- Hybrid Catalysts in Synthesis: The development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries, has been a significant area of research. These scaffolds are integral to the bioavailability of various therapeutic agents, demonstrating the importance of triazole and pyrazine derivatives in facilitating complex organic reactions (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.
Mode of Action
this compound interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.
Future Directions
The [1,2,4]triazolo[4,3-a]pyrazines have shown promise in various applications, particularly in medicinal chemistry . They have been identified as potential inhibitors of IDO1, a promising target in cancer immunotherapy . Future research may focus on further optimizing these compounds for improved potency and selectivity . Additionally, these compounds have potential applications in the development of new materials, such as polymers for use in solar cells .
Biochemical Analysis
Biochemical Properties
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making this compound a potential anticancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .
properties
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGYOONMGVOMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
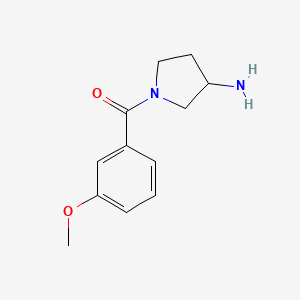
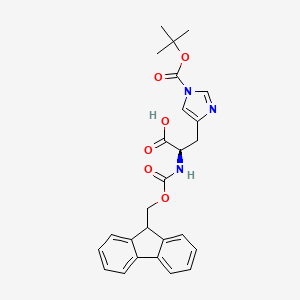
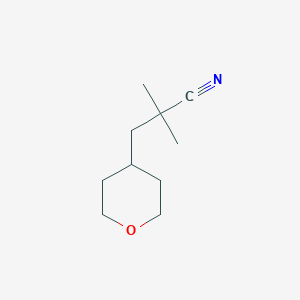
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
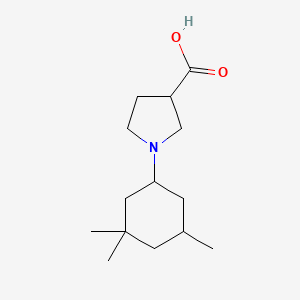
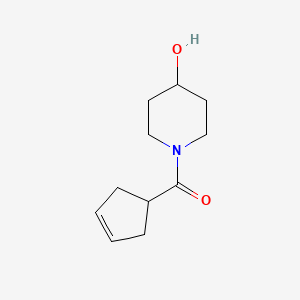
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
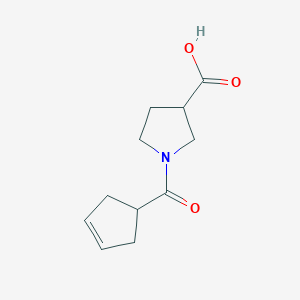
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
